Tetrahydroechinocandin B

Description

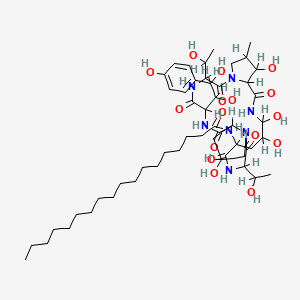

Structure

2D Structure

Properties

IUPAC Name |

N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H85N7O16/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-38(65)53-35-26-37(64)48(71)57-50(73)42-43(66)29(2)27-59(42)52(75)40(31(4)61)55-49(72)41(45(68)44(67)32-21-23-33(62)24-22-32)56-47(70)36-25-34(63)28-58(36)51(74)39(30(3)60)54-46(35)69/h21-24,29-31,34-37,39-45,48,60-64,66-68,71H,5-20,25-28H2,1-4H3,(H,53,65)(H,54,69)(H,55,72)(H,56,70)(H,57,73) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFSSKWGOYOSPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H85N7O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901146117 | |

| Record name | Echinocandin B, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxooctadecyl)-L-ornithine]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901146117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1064.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54651-06-8 | |

| Record name | Echinocandin B, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxooctadecyl)-L-ornithine]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54651-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydroechinocandin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054651068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Echinocandin B, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxooctadecyl)-L-ornithine]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901146117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of Echinocandin B

Abstract

Echinocandins represent a critical class of antifungal agents that target the fungal cell wall by inhibiting β-1,3-glucan synthase. The parent molecule, Echinocandin B (ECB), is a complex lipopeptide natural product synthesized by filamentous fungi such as Aspergillus nidulans and Aspergillus pachycristatus. This document provides a comprehensive technical overview of the ECB biosynthetic pathway, from precursor supply to the assembly and modification of the final molecule. It details the genetic basis, key enzymatic players, quantitative production data, and essential experimental protocols used to elucidate this pathway. Notably, Tetrahydroechinocandin B (THEB), a derivative of ECB, is not a known product of this natural biosynthetic pathway. Its formation involves the chemical hydrogenation of the linoleic acid side chain of ECB, a process typically performed post-fermentation in a synthetic or semi-synthetic manufacturing context. This guide focuses exclusively on the biological production of Echinocandin B.

Introduction to the Echinocandin B (ECB) Biosynthetic Pathway

Echinocandin B is a non-ribosomally synthesized cyclic hexapeptide acylated with a linoleic acid side chain. Its biosynthesis is a multi-step process orchestrated by a dedicated gene cluster and involves both primary and secondary metabolic pathways for the supply of precursors. The entire pathway is encoded by a set of genes often referred to as the 'ecd' or 'ani' cluster. The core of this process is a large, multi-domain Non-Ribosomal Peptide Synthetase (NRPS) enzyme, EcdA, which sequentially assembles the peptide backbone.

The key precursors for ECB biosynthesis are:

-

Linoleic Acid: Forms the N-terminal lipid side chain.

-

Five Amino Acids: L-ornithine, L-proline, L-threonine (x2), and the non-proteinogenic amino acids 4-hydroxy-L-proline and 3-hydroxy-4-methyl-L-proline.

-

L-homotyrosine: A non-proteinogenic amino acid synthesized via a separate, dedicated pathway encoded by the 'hty' gene cluster.

The final structure undergoes extensive post-assembly modification, primarily through hydroxylation, to yield the biologically active Echinocandin B molecule.

Genetic Organization and Key Enzymes

The biosynthesis of ECB is encoded by a contiguous gene cluster found in producing organisms like Aspergillus nidulans NRRL 8112 (the 'Ani' cluster) and Aspergillus pachycristatus NRRL 11440 (the 'Ecd' cluster).

Table 1: Key Genes and Their Functions in the Echinocandin B Biosynthetic Pathway

| Gene | Enzyme/Protein | Function |

| ecda / aniA | Non-Ribosomal Peptide Synthetase (NRPS) | A six-module enzyme that sequentially incorporates the six amino acid residues and catalyzes the final cyclization to form the hexapeptide core. |

| ecdi | Acyl-AMP Ligase | Activates linoleic acid to linoleoyl-AMP and loads it onto the first thiolation domain of EcdA. |

| ecdB | Fungal Transcription Factor | A pathway-specific regulatory protein that controls the expression of other genes within the cluster. |

| ecdG, ecdK | Non-heme Iron, α-KG-dependent Oxygenases | Catalyze specific hydroxylation reactions on the amino acid residues of the peptide core. |

| ecdH | Cytochrome P450 Monooxygenase | Catalyzes specific hydroxylation reactions on the peptide core. |

| htyA-F | L-homotyrosine Biosynthesis Enzymes | A separate gene cluster responsible for the de novo synthesis of L-homotyrosine from chorismate. |

The Biosynthetic Pathway of Echinocandin B

The pathway can be dissected into three primary stages: Precursor Supply, Lipopeptide Assembly, and Post-Assembly Modification.

Stage 1: Precursor Supply

-

Linoleic Acid: Supplied from the organism's primary fatty acid metabolism.

-

Proteinogenic Amino Acids: L-ornithine, L-proline, and L-threonine are supplied from standard amino acid biosynthesis.

-

L-homotyrosine: Synthesized by the enzymes encoded in the hty cluster. This pathway starts from the condensation of 4-hydroxyphenyl-pyruvate and acetate.

Stage 2: Lipopeptide Assembly on the NRPS Scaffold

-

Initiation: The acyl-AMP ligase, EcdI , activates a molecule of linoleic acid to linoleoyl-AMP. This activated fatty acid is then transferred to the thiolation (T) domain of the initiation module of the NRPS enzyme, EcdA .

-

Elongation: The six modules of EcdA work in an assembly-line fashion. Each module is responsible for recognizing, activating (via its adenylation or A-domain), and incorporating one specific amino acid. The growing peptide chain is passed from one module to the next, tethered to the T-domains of the NRPS.

-

Cyclization and Release: The final module of EcdA contains a terminal condensation (CT) domain that catalyzes the intramolecular cyclization of the linear lipopeptide, releasing the nascent cyclic product from the enzyme.

Stage 3: Post-Assembly Modification

The cyclic lipopeptide released from EcdA is not yet mature Echinocandin B. It undergoes a series of crucial hydroxylation steps catalyzed by dedicated oxygenases (EcdG, EcdH, EcdK ) to add hydroxyl groups to specific positions on the amino acid residues, yielding the final, active Echinocandin B molecule.

Quantitative Production Data

The production of Echinocandin B is highly dependent on the strain and fermentation conditions. Significant efforts in strain improvement and process optimization have led to substantial increases in ECB titers.

Table 2: Selected Echinocandin B Production Titers from Aspergillus nidulans

| Strain / Condition | Key Optimization Strategy | Achieved Titer (mg/L) | Reference |

| A. nidulans ZJB12073 (Mutant) | UV and Microwave Mutagenesis | 1656.3 ± 40.3 | [1] |

| A. nidulans ZJB12073 (Optimized) | Precursor (Tyr, Leu) & Biotin Feeding | 2701.6 ± 31.7 | [1] |

| A. nidulans (Optimized) | Methyl Oleate as Carbon Source | 2133 ± 50 | [2][3] |

| A. nidulans (Optimized) | Response Surface Methodology (RSM) | ~2290 | [4] |

| A. nidulans (Optimized) | Talcum Powder Microparticles | 3148 | [4] |

| A. nidulans NRRL8112 (Engineered) | Overexpression of aniA (NRPS) & aniJ (TF) | ~1500 | [5] |

| A. nidulans (Engineered) | Overexpression of ecdB (TF) | 2030.5 ± 99.2 | [6] |

| A. nidulans (Engineered, 50-L Bioreactor) | Overexpression of ecdB | 2234.5 | [6] |

Experimental Protocols

Protocol: Gene Function Verification via CRISPR/Cas9-mediated Knockout

This protocol outlines a general workflow for deleting a target gene (e.g., ecda) in A. nidulans to confirm its role in ECB biosynthesis.

-

sgRNA Design and Plasmid Construction:

-

Design a 20-bp single-guide RNA (sgRNA) spacer sequence targeting a coding region of the ecda gene. The genomic target must be immediately upstream of a Protospacer Adjacent Motif (PAM), which is 'NGG' for S. pyogenes Cas9.[7]

-

Synthesize two complementary 60-bp oligonucleotides containing the spacer sequence.

-

Anneal the oligos and clone them into a Cas9 expression plasmid (e.g., pFC332 containing Cas9 and a selection marker like hygromycin resistance) that has been linearized. This is often done using Golden Gate assembly or a similar seamless cloning method.[7][8]

-

-

Homology Repair Template Design:

-

Design a repair template consisting of ~1 kb sequences homologous to the regions immediately upstream ('left arm') and downstream ('right arm') of the ecda gene.

-

Between the homology arms, insert a selectable marker cassette (e.g., ptrA for pyrithiamine resistance).

-

Amplify the left arm, right arm, and marker cassette by PCR and assemble them using fusion PCR or Gibson assembly.

-

-

Protoplast Preparation and Transformation:

-

Grow A. nidulans mycelia in liquid culture.

-

Harvest mycelia and digest the cell walls using an enzymatic cocktail (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

-

Co-transform the protoplasts with the Cas9-sgRNA plasmid and the linear homology repair template using a PEG-CaCl2 based method.

-

-

Selection and Screening:

-

Plate the transformed protoplasts on regeneration medium containing both selection agents (e.g., hygromycin and pyrithiamine).

-

Isolate resistant colonies and perform diagnostic PCR using primers flanking the target locus to confirm the correct gene replacement event.

-

-

Phenotypic Analysis (HPLC):

-

Cultivate the confirmed knockout mutant (Δecda) and the wild-type strain under ECB-producing fermentation conditions.

-

Extract metabolites from the fermentation broth and mycelia.

-

Analyze the extracts by HPLC and compare the chromatograms. The absence of the ECB peak in the Δecda mutant extract, which is present in the wild-type, confirms the essential role of ecda in ECB biosynthesis.

-

ecda gene function validation.Protocol: High-Performance Liquid Chromatography (HPLC) for ECB Quantification

This protocol is adapted from standard methods for analyzing ECB from fermentation broths.[9][10]

-

Sample Preparation:

-

Centrifuge 10 mL of fermentation broth to separate the mycelia from the supernatant.

-

Extract the mycelia with an equal volume of ethanol or methanol by shaking for 1 hour.

-

Filter the extract through a 0.45 µm syringe filter prior to injection.

-

-

Chromatographic Conditions:

-

Column: ODS (C18) column (e.g., 4.6 mm × 250 mm, 5 µm particle size).[9]

-

Mobile Phase: Isocratic mixture of Methanol:Acetonitrile:Water (e.g., 70:10:20, v/v/v).[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Detection: UV detector at 223 nm.[9]

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled at 25°C.

-

-

Quantification:

-

Prepare a standard curve by injecting known concentrations of a purified ECB standard.

-

Calculate the concentration of ECB in the samples by comparing the peak area from the sample chromatogram to the standard curve. The typical retention time for ECB under these conditions is around 13.5 minutes.[9]

-

Conclusion

The biosynthetic pathway of Echinocandin B is a complex and fascinating example of fungal natural product synthesis, relying on a large NRPS assembly line and a suite of tailoring enzymes. Understanding this pathway has been crucial for the industrial production of ECB, the key precursor for the semi-synthetic antifungal drug anidulafungin. While metabolic engineering and fermentation optimization have dramatically increased production titers, the biological pathway itself does not produce this compound. The creation of THEB from ECB remains in the domain of synthetic chemistry, highlighting the powerful synergy between natural product biosynthesis and chemical modification in modern drug development.

References

- 1. Enhancement of Echinocandin B Production by a UV- and Microwave-Induced Mutant of Aspergillus nidulans with Precursor- and Biotin-Supplying Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gene expression screening and cell factory engineering for enhancing echinocandin B production in Aspergillus nidulans NRRL8112 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Construction and fermentation regulation of strains with high yields of echinocandin B] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genetic engineering of A. nidulans using CRISPR-Cas9 [protocols.io]

- 8. tandfonline.com [tandfonline.com]

- 9. daneshyari.com [daneshyari.com]

- 10. Deacylation of Echinocandin B by Streptomyces species: a novel method for the production of Echinocandin B nucleus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure of Tetrahydroechinocandin B

This technical guide provides a detailed overview of the chemical structure, properties, and biological mechanism of Tetrahydroechinocandin B, a cyclic lipopeptide with antifungal properties. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a derivative of the naturally occurring antifungal agent Echinocandin B. Like other members of the echinocandin class, its primary mechanism of action is the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for maintaining the integrity of the fungal cell wall. This targeted action results in fungal cell lysis and displays fungicidal activity against many species of Candida and fungistatic activity against Aspergillus. The "tetrahydro" designation indicates the addition of four hydrogen atoms to the parent structure of Echinocandin B, resulting in the saturation of two double bonds within the lipid side chain.

Chemical Structure

The definitive chemical structure of this compound is not widely published in peer-reviewed literature. However, based on its nomenclature and the established structure of its parent compound, Echinocandin B, the structure can be inferred. Echinocandin B possesses a linoleoyl side chain, which contains two carbon-carbon double bonds. The conversion to this compound involves the catalytic hydrogenation of these double bonds, resulting in a stearoyl side chain.

Below is the inferred chemical structure of this compound.

Caption: Inferred chemical structure of this compound.

Physicochemical Properties

Detailed experimental data for this compound is scarce. The following table summarizes its known properties and provides a comparison with its parent compound, Echinocandin B.

| Property | This compound | Echinocandin B |

| Molecular Formula | C52H85N7O16 | C52H81N7O16 |

| Molecular Weight | 1064.27 g/mol [1] | 1060.2 g/mol [1] |

| Synonyms | L-687901, L-687,901[1] | Antibiotic A 30912A[1] |

| Physical Form | Solid[1] | Data not available |

| Purity | ≥98% (Commercially available)[1] | Data not available |

Experimental Protocols

Representative Synthesis: Catalytic Hydrogenation of Echinocandin B

-

Dissolution: Dissolve Echinocandin B in a suitable solvent, such as methanol or ethanol.

-

Catalyst Addition: Add a hydrogenation catalyst, typically 5-10% palladium on carbon (Pd/C), to the solution. The catalyst loading is usually around 10-20% by weight of the substrate.

-

Hydrogenation: Transfer the mixture to a hydrogenation vessel. The vessel is then purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. The reaction is typically run at a pressure of 1-4 atmospheres and at room temperature.

-

Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting material.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by preparative HPLC to yield pure this compound.

Structural Characterization Methodology

The characterization of the synthesized this compound would typically involve the following spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the disappearance of signals corresponding to the olefinic protons of the linoleoyl side chain.

-

¹³C NMR: To verify the absence of sp² hybridized carbon signals from the side chain and the appearance of corresponding sp³ signals.

-

2D NMR (COSY, HSQC, HMBC): To confirm the overall structure and assignments of the cyclic peptide core and the saturated fatty acid side chain.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula of C52H85N7O16 by obtaining a highly accurate mass measurement of the molecular ion.

-

Biological Mechanism of Action

The primary biological target of this compound is the fungal enzyme β-(1,3)-D-glucan synthase. The inhibition of this enzyme disrupts the synthesis of glucan, a critical component of the fungal cell wall, leading to osmotic instability and cell death.

References

Tetrahydroechinocandin B: A Technical Deep Dive into its Mechanism of Action on Glucan Synthase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of Tetrahydroechinocandin B (THEC B), a potent antifungal agent, on its molecular target, β-(1,3)-D-glucan synthase. Echinocandins represent a critical class of antifungal drugs that disrupt the integrity of the fungal cell wall, a structure essential for fungal viability and absent in humans, making it an ideal therapeutic target. This document consolidates quantitative data on the inhibitory activity of THEC B, details the experimental protocols for assessing its effects, and provides visual representations of its molecular interactions and experimental workflows.

Introduction: The Fungal Cell Wall and the Role of β-(1,3)-D-Glucan Synthase

The fungal cell wall is a dynamic and essential organelle that provides structural support, protects against osmotic stress, and mediates interactions with the environment. A key component of the cell wall in most pathogenic fungi is β-(1,3)-D-glucan, a branched polymer of glucose. The synthesis of this crucial polymer is catalyzed by the enzyme β-(1,3)-D-glucan synthase, a multi-subunit complex located in the fungal plasma membrane. The catalytic subunit of this enzyme is encoded by the FKS gene family (FKS1, FKS2, etc.). Due to its essential role in fungal cell wall biosynthesis and its absence in mammalian cells, β-(1,3)-D-glucan synthase is a prime target for antifungal drug development.

This compound belongs to the echinocandin class of lipopeptide antifungals. These compounds are large cyclic peptides linked to a fatty acid side chain. Their primary mechanism of action is the potent and specific inhibition of β-(1,3)-D-glucan synthase.

Mechanism of Action: Non-Competitive Inhibition of Glucan Synthase

This compound exhibits a non-competitive mechanism of inhibition against β-(1,3)-D-glucan synthase. This means that THEC B does not bind to the active site of the enzyme where the substrate, UDP-glucose, binds. Instead, it binds to an allosteric site on the Fks1p subunit of the glucan synthase complex.[1][2] This binding event induces a conformational change in the enzyme, rendering it inactive and thereby preventing the polymerization of glucose into β-(1,3)-D-glucan chains.[3]

The key characteristics of this non-competitive inhibition are:

-

Vmax Decrease: The maximum rate of the enzymatic reaction (Vmax) is reduced in the presence of THEC B.[4]

-

Km Unchanged: The Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for its substrate, remains unchanged.[4] This is because the inhibitor does not interfere with the binding of UDP-glucose to the active site.[1]

This mode of action is visually represented in the following signaling pathway diagram.

Caption: Mechanism of this compound Action.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound against β-(1,3)-D-glucan synthase has been quantified to determine its potency. The following table summarizes the available data.

| Compound | Fungal Species | Assay Type | Parameter | Value | Reference |

| This compound (L-687,901) | Candida albicans (MY1208) | Membrane Glucan Assay | IC50 | 0.85 µg/mL | [5] |

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor that causes 50% inhibition of the maximal response.

Experimental Protocols

Accurate assessment of the inhibitory effect of compounds like THEC B on glucan synthase requires robust experimental protocols. Below are detailed methodologies for the preparation of the enzyme source and two common types of glucan synthase activity assays.

Preparation of Fungal Membranes (Microsomal Fraction)

This protocol describes the isolation of the membrane fraction containing the β-(1,3)-D-glucan synthase from fungal cells.

Caption: Fungal Membrane Preparation Workflow.

Detailed Steps:

-

Cell Culture and Harvest: Grow fungal cells (e.g., Candida albicans) in an appropriate liquid medium to the mid-logarithmic phase. Harvest the cells by centrifugation.[6]

-

Washing: Wash the cell pellet with a suitable buffer, such as TE buffer (Tris-EDTA), to remove residual media.[6]

-

Cell Lysis: Resuspend the washed cells in a lysis buffer containing protease inhibitors. Disrupt the cells using mechanical means, such as bead beating with glass beads.[6]

-

Clarification: Centrifuge the lysate at a low speed to pellet cell debris and unbroken cells.

-

Membrane Pelletization: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the membrane fraction.[7]

-

Resuspension and Storage: Carefully resuspend the membrane pellet in a storage buffer containing glycerol (for cryoprotection) and protease inhibitors. Aliquot and store the membrane preparation at -80°C until use.[7]

Glucan Synthase Activity Assay: Radioactive Method

This assay measures the incorporation of a radiolabeled glucose substrate into the growing β-(1,3)-D-glucan polymer.

Caption: Radioactive Glucan Synthase Assay Workflow.

Detailed Steps:

-

Reaction Mixture Preparation: Prepare a reaction buffer typically containing Tris buffer, a GTP analog (like GTPγS) to activate the Rho1p regulatory subunit, and bovine serum albumin (BSA).[7]

-

Enzyme and Inhibitor Addition: Add the prepared fungal membrane suspension to the reaction mixture. For inhibition studies, add varying concentrations of THEC B.

-

Pre-incubation: Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the reaction by adding the substrate, UDP-[14C]glucose.[8]

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.[7]

-

Reaction Quenching: Stop the reaction by adding a quenching agent, such as trichloroacetic acid (TCA).[7]

-

Product Collection: Filter the reaction mixture through glass fiber filters. The insoluble radiolabeled β-(1,3)-D-glucan product will be trapped on the filter.[8]

-

Washing: Wash the filters with TCA and ethanol to remove unincorporated UDP-[14C]glucose.[7]

-

Quantification: Place the dried filters in scintillation vials with a scintillation cocktail and measure the incorporated radioactivity using a liquid scintillation counter. The amount of radioactivity is directly proportional to the glucan synthase activity.

Glucan Synthase Activity Assay: Fluorescence-Based Method

This method offers a non-radioactive alternative by using a fluorescent dye, aniline blue, which specifically binds to β-(1,3)-D-glucan.[9][10]

Caption: Fluorescence-Based Glucan Synthase Assay Workflow.

Detailed Steps:

-

Enzymatic Reaction: The initial steps (reaction setup, enzyme and inhibitor addition, pre-incubation, reaction initiation with non-radioactive UDP-glucose, and incubation) are similar to the radioactive assay.

-

Glucan Solubilization: After the incubation period, add a strong base (e.g., NaOH) and heat the mixture to solubilize the newly synthesized β-(1,3)-D-glucan.[8]

-

Dye Binding: Add a solution of aniline blue to the solubilized glucan.[8]

-

Incubation: Incubate the mixture to allow the formation of the fluorescent glucan-dye complex.[8]

-

Fluorescence Measurement: Measure the fluorescence of the complex using a fluorescence spectrophotometer or plate reader at an excitation wavelength of approximately 400 nm and an emission wavelength of around 460 nm.[8][11] The fluorescence intensity is proportional to the amount of β-(1,3)-D-glucan synthesized.

Conclusion

This compound is a potent, non-competitive inhibitor of β-(1,3)-D-glucan synthase, a critical enzyme for fungal cell wall biosynthesis. Its mechanism of action, which involves allosteric binding to the Fks1p subunit, leads to the disruption of cell wall integrity and ultimately, fungal cell death. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on the development of novel antifungal therapies targeting this essential fungal pathway. Further research into the precise binding site of THEC B and the structural changes it induces in the glucan synthase complex will be invaluable for the rational design of next-generation echinocandins with improved efficacy and a broader spectrum of activity.

References

- 1. Non-competitive inhibition - Wikipedia [en.wikipedia.org]

- 2. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Khan Academy [khanacademy.org]

- 5. In vitro antifungal activities and in vivo efficacies of 1,3-beta-D-glucan synthesis inhibitors L-671,329, L-646,991, this compound, and L-687,781, a papulacandin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cryo-EM structure of the β-1,3-glucan synthase FKS1-Rho1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Length specificity and polymerization mechanism of (1,3)-β-D-glucan synthase in fungal cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jfda-online.com [jfda-online.com]

- 9. A microtiter-based fluorescence assay for (1,3)-beta-glucan synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

In Vitro Antifungal Spectrum of Tetrahydroechinocandin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antifungal spectrum of Tetrahydroechinocandin B (THEB), a key compound related to the development of the echinocandin antifungal agent, caspofungin. The data presented is primarily based on studies of caspofungin (formerly known as MK-0991 or L-743,872), which is a structurally related and clinically established derivative. This guide is intended to serve as a valuable resource for researchers and professionals involved in antifungal drug discovery and development.

Overview of Antifungal Activity

This compound belongs to the echinocandin class of antifungal agents, which are potent, non-competitive inhibitors of β-(1,3)-D-glucan synthase, an essential enzyme for fungal cell wall synthesis.[1][2][3][4][5][6][7] This mechanism of action confers fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[2][4][7] A key advantage of this class is its activity against fungal isolates that have developed resistance to other antifungal agents, such as azoles.[1][8]

Quantitative In Vitro Antifungal Activity

The following tables summarize the in vitro activity of caspofungin, a derivative of this compound, against a broad range of fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: In Vitro Activity against Candida Species

| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Candida albicans | 3959 | ≤0.015 - >8 | 0.25 | 0.5 | [9] |

| Candida albicans (azole-resistant) | 32 | 0.125 - 1 | 0.25 | 0.5 | [1] |

| Candida glabrata | 3959 | ≤0.015 - >8 | 0.25 | 0.5 | [9] |

| Candida tropicalis | 3959 | ≤0.015 - >8 | 0.25 | 0.5 | [9] |

| Candida parapsilosis | 3959 | ≤0.015 - >8 | 1 | 2 | [9] |

| Candida krusei | 3959 | ≤0.015 - >8 | 0.5 | 1 | [9] |

| Candida guilliermondii | 3959 | ≤0.015 - >8 | 4 | >8 | [9] |

| All Candida spp. | 515 | 0.008 - 4 | 0.5 | 1.0 | [10] |

MIC₅₀ and MIC₉₀ represent the MIC required to inhibit 50% and 90% of the isolates, respectively.

Table 2: In Vitro Activity against Aspergillus Species

For Aspergillus species, the Minimum Effective Concentration (MEC) is often used as an endpoint for echinocandins, representing the lowest drug concentration that leads to the growth of small, rounded, and compact hyphal forms as observed microscopically.

| Fungal Species | No. of Isolates | MEC Range (µg/mL) | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) | Reference(s) |

| Aspergillus fumigatus | Not Specified | Not Specified | 1 | Not Specified | [11] |

| Aspergillus flavus | 345 (total) | Not Specified | Not Specified | Not Specified | [12] |

| Aspergillus niger | 345 (total) | Not Specified | Not Specified | Not Specified | [12] |

| Aspergillus terreus | 345 (total) | Not Specified | Not Specified | Not Specified | [12] |

Due to the nature of MEC determination, MIC values are sometimes reported and can vary based on the reading method (visual vs. microscopic). One study reported a visual MIC of 8 µg/mL for A. fumigatus, while the MEC was 1 µg/mL.[11]

Experimental Protocols

The in vitro antifungal susceptibility data presented in this guide were primarily generated using standardized methods developed by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).

Broth Microdilution Method for Yeasts (CLSI M27-A)

This method is the standard for determining the MIC of antifungal agents against Candida species and other yeasts.

-

Medium Preparation : RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a pH of 7.0 is used.

-

Inoculum Preparation : Yeast colonies from a 24-hour culture on Sabouraud dextrose agar are suspended in sterile saline. The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.

-

Drug Dilution : The antifungal agent is serially diluted in the RPMI 1640 medium in 96-well microtiter plates.

-

Incubation : The inoculated plates are incubated at 35°C for 24 to 48 hours.

-

Endpoint Determination : The MIC is determined as the lowest concentration of the antifungal agent that causes a prominent decrease in turbidity compared to the growth control well.[10] For fungicidal agents like caspofungin, the endpoint can also be defined as the lowest concentration showing no visible growth.

Broth Microdilution Method for Filamentous Fungi (CLSI M38-A)

This standardized method is used for testing the susceptibility of molds like Aspergillus species.

-

Medium and Inoculum Preparation : Similar to the M27-A method, RPMI 1640 is used. The inoculum is prepared from fungal colonies grown on potato dextrose agar, and the conidial suspension is adjusted to a specific concentration.

-

Drug Dilution and Incubation : The procedure for drug dilution and incubation is similar to that for yeasts.

-

Endpoint Determination (MIC vs. MEC) :

-

MIC : The lowest drug concentration showing complete inhibition of growth. However, for echinocandins against molds, a clear MIC endpoint can be difficult to determine due to trailing growth.

-

MEC (Minimum Effective Concentration) : This is the preferred endpoint for echinocandins against Aspergillus. It is defined as the lowest drug concentration at which short, aberrant, and highly branched hyphae are observed upon microscopic examination.[13][14][15]

-

Visualizations

Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

The following diagram illustrates the mechanism of action of this compound and its derivatives.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Echinocandin - Wikipedia [en.wikipedia.org]

- 3. Echinocandins: production and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Echinocandin antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of caspofungin and the echinocandins in the antifungal armamentarium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Echinocandins: A ray of hope in antifungal drug therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. In Vitro Activity of Caspofungin against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Activities of Caspofungin Compared with Those of Fluconazole and Itraconazole against 3,959 Clinical Isolates of Candida spp., Including 157 Fluconazole-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caspofungin Susceptibility Testing of Isolates from Patients with Esophageal Candidiasis or Invasive Candidiasis: Relationship of MIC to Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. journals.asm.org [journals.asm.org]

- 13. In Vitro Susceptibility Testing Methods for Caspofungin against Aspergillus and Fusarium Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New Methods To Assess Susceptibilities of Aspergillus Isolates to Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Caspofungin Treatment of Aspergillus fumigatus Results in ChsG-Dependent Upregulation of Chitin Synthesis and the Formation of Chitin-Rich Microcolonies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Structural and Functional Differences Between Tetrahydroechinocandin B and Echinocandin B

For Researchers, Scientists, and Drug Development Professionals

Structural Elucidation: From Unsaturated to Saturated Acyl Side Chain

Echinocandin B is a naturally occurring lipopeptide antifungal agent produced by the fungus Aspergillus nidulans.[1] Its structure consists of a cyclic hexapeptide core to which a linoleoyl fatty acid side chain is attached.[1] Tetrahydroechinocandin B is a semi-synthetic derivative of Echinocandin B, obtained through the catalytic hydrogenation of the parent compound. This process saturates the two double bonds present in the linoleoyl side chain, converting it into a stearoyl side chain. This transformation is the sole structural difference between the two molecules.

The core cyclic hexapeptide is composed of non-proteinogenic amino acids, including 3,4-dihydroxyhomotyrosine, 3-hydroxy-4-methylproline, and 4,5-dihydroxyornithine, which are crucial for the antifungal efficacy of echinocandins. The hydrophobic fatty acid side chain plays a critical role by anchoring the molecule to the fungal cell membrane, a prerequisite for its inhibitory action.[1]

Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

The primary molecular target for the echinocandin class of antifungals is the enzyme β-(1,3)-D-glucan synthase.[2] This enzyme is a critical component of the fungal cell wall biosynthesis machinery, responsible for the synthesis of β-(1,3)-D-glucan, a major structural polysaccharide that provides osmotic stability to the fungal cell.[2] By non-competitively inhibiting this enzyme, echinocandins disrupt the integrity of the fungal cell wall, leading to cell lysis and death.[2] This mechanism of action is highly specific to fungi, as mammalian cells lack a cell wall and the β-(1,3)-D-glucan synthase enzyme, contributing to the favorable safety profile of this drug class.

Data Presentation: A Call for Comparative Studies

A thorough review of the scientific literature reveals a lack of publicly available, direct comparative studies on the antifungal potency of this compound versus Echinocandin B. While extensive data exists for clinically approved echinocandins, the specific quantitative comparison between these two molecules remains an area for future research. Such studies are crucial for understanding the impact of acyl side chain saturation on the antifungal spectrum and potency.

To provide a baseline for such comparative studies, the following table summarizes representative Minimum Inhibitory Concentration (MIC) data for Echinocandin B against common fungal pathogens.

| Fungal Species | Echinocandin B MIC Range (µg/mL) |

| Candida albicans | 0.12 - 2 |

| Candida glabrata | 0.06 - 1 |

| Candida parapsilosis | 1 - 4 |

| Candida tropicalis | 0.12 - 2 |

| Aspergillus fumigatus | 0.5 - 4 |

Note: The MIC values are compiled from various sources and represent a general range. Actual values can vary depending on the specific strain and testing methodology.

Experimental Protocols

To facilitate the direct comparison of this compound and Echinocandin B, detailed protocols for key in vitro assays are provided below.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.DEF 7.3.2 for yeasts.

Objective: To determine the lowest concentration of the antifungal agent that inhibits the visible growth of a fungal isolate.

Materials:

-

This compound and Echinocandin B analytical grade powders

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0

-

Sterile 96-well U-bottom microtiter plates

-

Fungal isolates (e.g., Candida albicans, Candida glabrata, Aspergillus fumigatus)

-

Sterile saline or water

-

Spectrophotometer

-

Vortex mixer

-

Incubator (35°C)

Procedure:

-

Antifungal Stock Solution Preparation:

-

Prepare a stock solution of each compound in DMSO at a concentration of 1.6 mg/mL.

-

Perform serial twofold dilutions of the stock solutions in RPMI 1640 medium to achieve the desired final concentrations (typically ranging from 16 to 0.03 µg/mL).

-

-

Inoculum Preparation:

-

Subculture the fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

-

Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts).

-

For molds, a spore suspension is prepared and the concentration is determined using a hemocytometer.

-

Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

-

-

Microtiter Plate Inoculation:

-

Add 100 µL of the appropriate antifungal dilution to each well of the 96-well plate.

-

Add 100 µL of the fungal inoculum to each well.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium only).

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50% for yeasts) in turbidity compared to the growth control. For molds, the Minimum Effective Concentration (MEC) is often determined, which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms as compared to the long, filamentous hyphae in the growth control well.

-

β-(1,3)-D-Glucan Synthase Inhibition Assay

Objective: To quantify the inhibitory activity of the compounds on the β-(1,3)-D-glucan synthase enzyme.

Materials:

-

Fungal cell culture (e.g., Candida albicans)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, protease inhibitors)

-

Glass beads or cell disruptor

-

Ultracentrifuge

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 20% glycerol, 10 mM NaF, 5 mM MgCl2)

-

UDP-[14C]-glucose (radiolabeled substrate)

-

This compound and Echinocandin B

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Enzyme Preparation (Microsomal Fraction):

-

Grow the fungal cells to mid-log phase and harvest by centrifugation.

-

Wash the cell pellet with lysis buffer.

-

Lyse the cells using glass beads or a cell disruptor.

-

Centrifuge the lysate at a low speed to remove cell debris.

-

Collect the supernatant and perform ultracentrifugation to pellet the microsomal fraction, which contains the membrane-bound β-(1,3)-D-glucan synthase.

-

Resuspend the microsomal pellet in reaction buffer.

-

-

Inhibition Assay:

-

Set up reaction tubes containing the microsomal fraction, reaction buffer, and varying concentrations of this compound or Echinocandin B.

-

Include a control with no inhibitor.

-

Pre-incubate the reactions for a short period at 30°C.

-

Initiate the enzymatic reaction by adding UDP-[14C]-glucose.

-

Incubate the reactions for 1-2 hours at 30°C.

-

-

Quantification of Product:

-

Stop the reaction by adding ethanol or trichloroacetic acid.

-

Filter the reaction mixture through glass fiber filters to capture the insoluble [14C]-labeled glucan product.

-

Wash the filters to remove unincorporated UDP-[14C]-glucose.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the control.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

-

Conclusion and Future Directions

This compound is a structurally distinct derivative of Echinocandin B, characterized by a saturated stearoyl side chain. While both compounds are expected to share the same mechanism of action through the inhibition of β-(1,3)-D-glucan synthase, the impact of this structural modification on the antifungal potency and spectrum remains to be elucidated through direct comparative studies. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations. Future research should focus on generating quantitative data to populate a comparative analysis of these two molecules, which will provide valuable insights into the structure-activity relationship of the echinocandin class of antifungals and may inform the design of novel derivatives with improved therapeutic properties.

References

Natural Sources of Echinocandin Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinocandins are a class of lipopeptide antifungal agents with a unique mechanism of action, inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This targeted action results in low toxicity to mammalian cells, making them a cornerstone in the treatment of invasive fungal infections. The discovery and development of echinocandins have been driven by the exploration of their natural sources, primarily filamentous fungi. This technical guide provides a comprehensive overview of the key fungal species that produce echinocandin compounds, quantitative data on their production, detailed experimental protocols for their cultivation and isolation, and a visualization of the biosynthetic and discovery workflows.

Primary Fungal Sources of Echinocandin Precursors

The commercially available echinocandins—caspofungin, micafungin, and anidulafungin—are semi-synthetic derivatives of naturally occurring precursors produced through fungal fermentation. The primary fungal sources and their respective echinocandin products are detailed below.

Glarea lozoyensis: The Source of Pneumocandin B₀

Glarea lozoyensis is a filamentous fungus responsible for the production of pneumocandins, most notably pneumocandin B₀, the natural precursor to the semi-synthetic echinocandin, caspofungin.[1][2][3][4][5][6][7] In wild-type strains, pneumocandin B₀ is often a minor product compared to other analogues, necessitating extensive strain improvement and fermentation optimization for industrial-scale production.[1][2][3][7]

Aspergillus Species: Producers of Echinocandin B

Several species within the genus Aspergillus, including Aspergillus nidulans and Aspergillus rugulosus, are the natural sources of echinocandin B.[6][8] Echinocandin B serves as the key precursor for the semi-synthetic antifungal drug anidulafungin.[9][10][11][12] Similar to pneumocandin production, enhancing the yield of echinocandin B has been a major focus of research, involving both classical mutagenesis and modern genetic engineering techniques.[2][4][9][13]

Coleophoma empetri: The Producer of FR901379

Coleophoma empetri is the fungal source of FR901379, a sulfonated lipohexapeptide that is the precursor for the semi-synthetic echinocandin, micafungin.[14][15][16][17] The unique sulfonate moiety of FR901379 imparts excellent water solubility to micafungin.[14] Research efforts have focused on metabolic engineering to enhance the production of this precursor.[14][15][17]

Other fungal genera, such as Peziza, have also been reported to produce echinocandin-like compounds, though they are less characterized and not currently used for commercial production.

Quantitative Data on Echinocandin Production

The production of echinocandin precursors is a complex process influenced by a multitude of factors, including the fungal strain, fermentation medium composition, and culture conditions. The following tables summarize reported production yields under various optimized conditions.

Table 1: Production of Pneumocandin B₀ by Glarea lozoyensis

| Strain/Condition | Key Optimization Factor | Titer (mg/L) | Reference |

| Wild-type | - | Minor product | [1][2][3] |

| Genetically Engineered | Disruption of GLOXY4 gene | Exclusive production of Pneumocandin B₀ | [1][2][3][7] |

| Optimized Medium | Response surface analysis | 1840 | [3] |

| Optimized Medium | Combination of mannitol and glucose | 65% increase in yield | [3] |

| Optimized Medium | Cotton seed powder as nitrogen source | 23% enhancement | [3] |

| Low-Temperature Adaptive Laboratory Evolution | Enhanced membrane permeability | 2131 | [4] |

| Late Fermentation Stage Addition | Addition of SDS | 2529 | [3] |

| Fed-batch Fermentation | - | ~2530 | [3] |

Table 2: Production of Echinocandin B by Aspergillus Species

| Strain/Condition | Key Optimization Factor | Titer (mg/L) | Reference |

| A. nidulans Wild-type | - | Trace amounts | [9] |

| A. nidulans Mutant Strain ULN-59 | Classical sequential mutagenesis | 1583.1 | [2] |

| A. nidulans Mutant ZJB12073 | UV and microwave irradiation | 1656.3 | [4][13] |

| A. nidulans with Optimized Medium | Peptone, K₂HPO₄, mannitol, L-ornithine | 2285.6 | [1][2] |

| A. nidulans with Optimized Medium | Tyrosine, leucine, and biotin supplementation | 2701.6 | [1][4][13] |

| A. nidulans with Optimized Medium | Methyl-oleate as carbon source | 2133 | [3] |

| A. nidulans with Optimized Medium | Tween-80 supplementation | 2584 | [3][18] |

| A. nidulans with Optimized Medium | Talcum powder addition | 3148 | [1][3] |

| A. delacroxii Mutant | Knockout of stcA gene | 40% increase | [3] |

| A. nidulans Engineered Strain | Overexpression of ecdB | 2234.5 (in 50-L bioreactor) | [12] |

Table 3: Production of FR901379 by Coleophoma empetri

| Strain/Condition | Key Optimization Factor | Titer (mg/L) | Reference |

| Wild-type MEFC09 | - | 300 | [14] |

| Engineered Strain | Overexpression of mcfJ | 1300 | [14][15] |

| Engineered Strain | Co-expression of mcfJ, mcfF, and mcfH | 4000 (in 5-L bioreactor) | [14][15] |

| Mutant from Heavy-ion Irradiation | - | 1100 | [19] |

Experimental Protocols

Protocol 1: General Fermentation for Echinocandin Production

This protocol provides a general framework for the fermentation of echinocandin-producing fungi. Specific component concentrations and conditions should be optimized for each strain and target compound.

1. Inoculum Preparation:

-

Medium: A typical seed medium may contain glucose (10 g/L), glycerin (10 g/L), and soybean cake powder (25 g/L) at a pH of 6.8-7.0.[4]

-

Culture: Inoculate the medium with a fungal spore suspension or mycelial fragments.

-

Incubation: Incubate at 25°C with agitation (e.g., 220 rpm) for 168 hours.[4][5]

2. Fermentation:

-

Medium: A production medium can be composed of peanut oil (20 g/L), glycerin (10 g/L), peptone (8.6 g/L), soybean meal powder (40 g/L), tomato powder (15 g/L), K₂HPO₄·3H₂O (8.4 g/L), and MgSO₄·7H₂O (0.5 g/L) at a pH of 7.0.[4] For pneumocandin B₀ production, a medium containing lactose (3.0%), threonine (1.0%), yeast powder (1.0%), proline (1.2%), KH₂PO₄ (0.15%), and magnesium sulfate heptahydrate (0.05%) at pH 5.3 has been reported.[20]

-

Inoculation: Inoculate the production medium with 10% (v/v) of the seed culture.[4][5]

-

Incubation: Incubate at 25°C with agitation (e.g., 220 rpm) for up to 432 hours.[4][5]

3. Monitoring:

-

Regularly monitor and control parameters such as pH, dissolved oxygen, and substrate concentration.

-

Quantify echinocandin production using High-Performance Liquid Chromatography (HPLC).[2][21][22][23]

Protocol 2: Strain Improvement by Mutagenesis

This protocol outlines a general procedure for classical mutagenesis to enhance echinocandin production.

1. Spore Suspension Preparation:

-

Harvest spores from a mature fungal culture and suspend them in sterile saline with a surfactant (e.g., 0.1% Tween 80).

-

Adjust the spore concentration to approximately 10⁷ spores/mL.

2. Mutagenesis:

-

UV Irradiation: Expose the spore suspension to UV light (254 nm) for a duration determined to achieve a kill rate of 90-99%.

-

Chemical Mutagenesis: Treat the spore suspension with a chemical mutagen (e.g., lithium chloride or sodium nitrite) at a specific concentration and for a defined period.

3. Screening:

-

Plate the treated spores on a suitable agar medium.

-

Isolate individual colonies and cultivate them in small-scale liquid fermentations.

-

Analyze the fermentation broth for echinocandin production using HPLC to identify high-yielding mutants.[2]

Protocol 3: Extraction and Purification of Echinocandins

This protocol provides a general overview of the downstream processing for echinocandin recovery.

1. Extraction:

-

Separate the mycelia from the fermentation broth by centrifugation or filtration.[5]

-

Since many echinocandins are primarily intracellular, extract the mycelial cake with a suitable organic solvent such as methanol or butanol.[24]

2. Initial Purification:

-

Concentrate the solvent extract under vacuum.[24]

-

Perform liquid-liquid extraction to remove polar and non-polar impurities.[24]

-

Treat with activated charcoal to remove colored impurities.[24]

3. Chromatographic Purification:

-

Employ macroporous resin adsorption chromatography for initial purification from the crude extract. Non-polar resins like HP-20 have shown good performance for echinocandin B.[11]

-

Further purify the echinocandin-containing fractions using preparative HPLC with a suitable stationary phase (e.g., silica gel) and mobile phase.

4. Crystallization:

-

Crystallize the purified echinocandin from a suitable solvent/anti-solvent system to obtain the final product.[25]

Visualizations

Biosynthetic Pathway of Echinocandins

The biosynthesis of echinocandins is a complex process involving a non-ribosomal peptide synthetase (NRPS) enzyme complex. The following diagram illustrates a generalized pathway.

Caption: Generalized biosynthetic pathway of echinocandin compounds.

Experimental Workflow for Echinocandin Discovery and Production

The process of discovering new echinocandin sources and optimizing their production follows a logical workflow, from initial screening to industrial-scale fermentation.

Caption: Workflow for discovery and production of echinocandins.

Conclusion

The natural world, particularly the fungal kingdom, remains a vital source of novel and potent therapeutic agents. The echinocandins are a prime example of how natural products can be harnessed and improved upon to create life-saving medicines. This guide has provided a technical overview of the primary fungal sources of echinocandin precursors, quantitative data on their production, and detailed experimental protocols relevant to their discovery, optimization, and purification. Continued research into the vast diversity of fungal secondary metabolites holds the promise of uncovering new antifungal agents to combat the growing threat of drug-resistant fungal pathogens.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 5. Frontiers | Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Engineering of Glarea lozoyensis for exclusive production of the pneumocandin B0 precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jbiochemtech.com [jbiochemtech.com]

- 9. Alchemy of Fungi and AI: Response Surface Methodology and Artificial Neural Network-Based Optimization of Echinocandin B Production in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deacylation of Echinocandin B by Streptomyces species: a novel method for the production of Echinocandin B nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparative separation of echinocandin B from Aspergillus nidulans broth using macroporous resin adsorption chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Construction and fermentation regulation of strains with high yields of echinocandin B] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enhancement of Echinocandin B Production by a UV- and Microwave-Induced Mutant of Aspergillus nidulans with Precursor- and Biotin-Supplying Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Improving the production of micafungin precursor FR901379 in Coleophoma empetri using heavy-ion irradiation and its mechanism analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CN106755225B - Fermentation method of pneumocandin B0 - Google Patents [patents.google.com]

- 21. Chromatographic methods for echinocandin antifungal drugs determination in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. WO2011121599A1 - A process for purification of pneumocandin - Google Patents [patents.google.com]

- 25. US8101712B2 - Purification processes for echinocandin-type compounds - Google Patents [patents.google.com]

Semi-synthetic Modification of the Echinocandin B Nucleus: A Technical Guide for Drug Development Professionals

Executive Summary

Echinocandins represent a cornerstone in the treatment of invasive fungal infections, exhibiting potent fungicidal activity against a broad spectrum of pathogens, including Candida and Aspergillus species. Their unique mechanism of action, the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for fungal cell wall integrity, confers a high degree of selectivity and a favorable safety profile. This technical guide provides an in-depth exploration of the semi-synthetic modification of the echinocandin B nucleus, a critical starting scaffold for the development of leading antifungal agents. We will delve into the core synthetic strategies, detailed experimental protocols, structure-activity relationships, and the resulting pharmacological profiles of key derivatives. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively engaged in the discovery and optimization of novel antifungal therapies.

Introduction: The Echinocandin Scaffold

Echinocandin B is a naturally occurring lipopeptide produced by the fungus Aspergillus nidulans. It consists of a cyclic hexapeptide core and a linoleoyl N-acyl side chain.[1] While possessing intrinsic antifungal activity, native echinocandin B is associated with significant hemolytic toxicity, limiting its therapeutic potential.[2] Semi-synthetic modifications have been instrumental in overcoming this limitation, leading to the development of blockbuster drugs such as anidulafungin, caspofungin, and micafungin, each with improved efficacy, safety, and pharmacokinetic properties.[3]

The primary sites for semi-synthetic modification are the N-acyl side chain and, to a lesser extent, the cyclic hexapeptide core. Modification of the side chain has proven particularly fruitful in modulating the compound's lipophilicity, geometric structure, and ultimately, its antifungal potency and safety profile.[4]

Core Synthetic Strategy: Deacylation and Reacylation

The foundational strategy for the semi-synthetic modification of echinocandin B involves a two-step process:

-

Enzymatic Deacylation: The native linoleoyl side chain is selectively removed from the echinocandin B nucleus. This is typically achieved using a deacylase enzyme from Actinoplanes utahensis.[5][6] This enzymatic approach is favored over chemical methods due to its high specificity and avoidance of harsh reaction conditions that could compromise the integrity of the cyclic peptide core.[5] The product of this reaction is the echinocandin B nucleus, a biologically inactive intermediate.[6]

-

Chemical Reacylation: The free amino group on the ornithine residue of the echinocandin B nucleus is then acylated with a synthetic side chain. This step allows for the introduction of a wide variety of functionalities to explore structure-activity relationships and optimize the drug's properties.[7]

Below is a generalized workflow for this process:

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the semi-synthetic modification of the echinocandin B nucleus.

Enzymatic Deacylation of Echinocandin B

Objective: To produce the echinocandin B nucleus by removing the native linoleoyl side chain.

Materials:

-

Echinocandin B

-

Actinoplanes utahensis (NRRL 12052) cell culture or purified deacylase enzyme

-

Potassium phosphate buffer (0.05 M, pH 6.0)

-

Potassium chloride (KCl)

-

Dimethyl sulfoxide (DMSO)

-

Phosphoric acid (H₃PO₄)

-

HPLC system for reaction monitoring

Protocol:

-

Enzyme Preparation: A culture of Actinoplanes utahensis is grown under optimized conditions to induce deacylase production. The cells are harvested by centrifugation and washed with potassium phosphate buffer.[1]

-

Reaction Setup: A reaction mixture is prepared containing echinocandin B (e.g., 4 g/L), potassium phosphate buffer (0.05 M, pH 6.0), KCl (0.68 M), and DMSO (15% v/v).[1][5] The optimal pH and temperature for the bioconversion have been reported to be around 4.5-7.0 and 25-26°C, respectively, depending on the specific strain and conditions.[4][8]

-

Enzymatic Reaction: The reaction is initiated by adding the Actinoplanes utahensis cells or the purified deacylase to the reaction mixture. The reaction is incubated at the optimal temperature (e.g., 26°C or 60°C for the purified enzyme) with shaking for a specified period (e.g., 24-90 hours).[1][8]

-

Reaction Monitoring: The progress of the deacylation is monitored by HPLC analysis of aliquots taken at regular intervals. The disappearance of the echinocandin B peak and the appearance of the echinocandin B nucleus peak are tracked.[8]

-

Reaction Termination: Once the reaction has reached the desired level of completion, it is terminated by the addition of phosphoric acid to lower the pH.[1]

-

Purification of Echinocandin B Nucleus: The echinocandin B nucleus is then purified from the reaction mixture. This can involve centrifugation to remove cell debris, followed by chromatographic techniques such as preparative HPLC.

Chemical Reacylation: Synthesis of Anidulafungin

Objective: To synthesize anidulafungin by acylating the echinocandin B nucleus with the 4''-(pentyloxy)-[1,1':4',1'']-terphenyl-4-carboxylic acid side chain.

Materials:

-

Echinocandin B nucleus

-

4''-(pentyloxy)-[1,1':4',1'']-terphenyl-4-carboxylic acid

-

Activating agent (e.g., 2,4,5-trichlorophenol and dicyclohexylcarbodiimide (DCC))[9]

-

Base (e.g., diisopropylethylamine)[9]

-

Solvent (e.g., dimethylformamide (DMF))

-

HPLC system for purification

Protocol:

-

Activation of the Side Chain: The 4''-(pentyloxy)-[1,1':4',1'']-terphenyl-4-carboxylic acid is converted to an active ester. This can be achieved by reacting it with an activating agent such as 2,4,5-trichlorophenol in the presence of a coupling agent like DCC in a suitable solvent (e.g., dichloromethane).[9][10]

-

Acylation Reaction: The echinocandin B nucleus is dissolved in a solvent such as DMF. The activated ester of the side chain and a base (e.g., diisopropylethylamine) are added to the solution.[9] The reaction is stirred at ambient temperature until completion, which is monitored by HPLC.

-

Purification of Anidulafungin: The crude anidulafungin is purified by preparative reverse-phase HPLC. The fractions containing the pure product are collected and lyophilized to yield the final product.[11]

Synthesis of Caspofungin from Pneumocandin B₀

Objective: To synthesize caspofungin from its natural precursor, pneumocandin B₀.

Materials:

-

Pneumocandin B₀

-

Thiophenol

-

Trifluoromethanesulfonic acid

-

Acetonitrile

-

Sodium acetate

-

Ethylenediamine

-

Methanol

-

Acetic acid

Protocol:

-

Formation of the Thiophenyl Adduct: Pneumocandin B₀ is suspended in acetonitrile and cooled to approximately -15°C. Thiophenol and trifluoromethanesulfonic acid are added, and the mixture is stirred.[7] The reaction is then quenched with an aqueous solution of sodium acetate to precipitate the thiophenyl-pneumocandin B₀ adduct.[7]

-

Amination with Ethylenediamine: The purified thiophenyl adduct is dissolved in methanol. Ethylenediamine is added, and the reaction is stirred at a controlled temperature (e.g., 10°C).[12]

-

Salt Formation and Purification: After the reaction is complete, acetic acid is added to form the diacetate salt of caspofungin.[13] The crude caspofungin is then purified using chromatographic methods, such as silica gel chromatography.[13]

Synthesis of Micafungin from FR901379

Objective: To synthesize micafungin from its precursor, FR901379.

Protocol: The synthesis of micafungin involves the enzymatic deacylation of the palmitic acid side chain from FR901379, followed by chemical reacylation with an optimized N-acyl side chain containing a 3,5-diphenyl-isoxazole moiety.[14][15] The detailed industrial synthesis protocols are proprietary, but the general steps are analogous to those described for anidulafungin, involving enzymatic deacylation followed by chemical coupling of the desired side chain.[16]

Data Presentation: Comparative Biological Activity and Pharmacokinetics

The semi-synthetic modifications of the echinocandin B nucleus have a profound impact on the antifungal activity and pharmacokinetic profiles of the resulting compounds. The following tables summarize key quantitative data for the three clinically approved echinocandins.

Table 1: Comparative In Vitro Activity (MIC, µg/mL) of Echinocandins against Candida Species

| Organism | Anidulafungin | Caspofungin | Micafungin |

| Candida albicans | ≤0.03 - 0.25 | 0.015 - 0.5 | ≤0.015 - 0.12 |

| Candida glabrata | ≤0.03 - 0.12 | 0.03 - 0.25 | ≤0.015 - 0.06 |

| Candida parapsilosis | 0.5 - 2 | 0.25 - 4 | 0.12 - 2 |

| Candida tropicalis | ≤0.03 - 0.25 | 0.03 - 0.5 | ≤0.015 - 0.12 |

| Candida krusei | ≤0.03 - 0.12 | 0.06 - 0.5 | ≤0.015 - 0.12 |

Data compiled from multiple sources.[4][13][17] MIC ranges can vary depending on the testing methodology and specific isolates.

Table 2: Comparative In Vitro Activity (MEC, µg/mL) of Echinocandins against Aspergillus Species

| Organism | Anidulafungin | Caspofungin | Micafungin |

| Aspergillus fumigatus | ≤0.015 - 0.03 | ≤0.015 - 0.06 | ≤0.015 - 0.03 |

| Aspergillus flavus | ≤0.015 | ≤0.015 | ≤0.015 |

| Aspergillus niger | ≤0.015 | ≤0.015 | ≤0.015 |

| Aspergillus terreus | ≤0.015 | ≤0.015 | ≤0.015 |

Data compiled from multiple sources.[17][18] MEC (Minimum Effective Concentration) is the endpoint used for molds.

Table 3: Comparative Pharmacokinetic Parameters in Humans

| Parameter | Anidulafungin | Caspofungin | Micafungin |

| Half-life (t½) | 24 - 40 h | 9 - 11 h | 11 - 17 h |

| Protein Binding | >99% | ~97% | >99% |

| Volume of Distribution (Vd) | 30 - 50 L | 9.7 L | 18 - 19 L |

| Metabolism | Slow chemical degradation | Hepatic hydrolysis and N-acetylation | Hepatic (arylsulfatase, catechol-O-methyltransferase) |

| Primary Excretion | Feces | Urine and feces | Feces |

Data compiled from multiple sources.[1][2][18][19][20][21][22][23][24]

Mechanism of Action and Fungal Stress Response

Echinocandins exert their antifungal effect by inhibiting the β-(1,3)-D-glucan synthase, a key enzyme in the synthesis of β-(1,3)-D-glucan, a major component of the fungal cell wall. This inhibition leads to a weakened cell wall, osmotic instability, and ultimately, cell lysis.[1]

The disruption of cell wall integrity triggers a complex stress response in the fungus, primarily mediated by the cell wall integrity (CWI) pathway. This pathway involves several interconnected signaling cascades, including the Protein Kinase C (PKC), High Osmolarity Glycerol (HOG), and calcineurin pathways.[5][14][16][18][25][26][27][28][29] A simplified representation of this signaling network is shown below.

Conclusion

The semi-synthetic modification of the echinocandin B nucleus has been a highly successful strategy in the development of potent and safe antifungal agents. By leveraging the natural scaffold and introducing novel side chains, researchers have been able to fine-tune the pharmacological properties of these compounds, leading to the approval of three major drugs that are now indispensable in the clinic. The detailed methodologies and comparative data presented in this guide are intended to facilitate further research and development in this critical area of medicine. Future efforts may focus on the discovery of novel derivatives with enhanced activity against emerging resistant strains, improved oral bioavailability, and optimized pharmacokinetic profiles for even more effective treatment of invasive fungal infections.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Echinocandins Pharmacokinetics: A Comprehensive Review of Micafungin, Caspofungin, Anidulafungin, and Rezafungin Population Pharmacokinetic Models and Dose Optimization in Special Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. patents.justia.com [patents.justia.com]

- 8. Deacylation of Echinocandin B by Streptomyces species: a novel method for the production of Echinocandin B nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PROCESS FOR THE PREPARATION OF CASPOFUNGIN - Patent 3620462 [data.epo.org]

- 10. Anidulafungin synthesis - chemicalbook [chemicalbook.com]

- 11. Isolation, identification and characterization of potential impurities of anidulafungin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WO2012093293A1 - Process for preparation of caspofungin acetate and intermediates - Google Patents [patents.google.com]

- 13. WO2009142761A1 - Caspofungin bo free of caspofungin co - Google Patents [patents.google.com]

- 14. journals.plos.org [journals.plos.org]

- 15. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.biologists.com [journals.biologists.com]

- 17. Structure-Activity Relationships of a Series of Echinocandins and the Discovery of CD101, a Highly Stable and Soluble Echinocandin with Distinctive Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. chemrxiv.org [chemrxiv.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Comparative Pharmacodynamics of Echinocandins against Aspergillus fumigatus Using an In Vitro Pharmacokinetic/Pharmacodynamic Model That Correlates with Clinical Response to Caspofungin Therapy: Is There a Place for Dose Optimization? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Echinocandins Pharmacokinetics: A Comprehensive Review of Micafungin, Caspofungin, Anidulafungin, and Rezafungin Population Pharmacokinetic Models and Dose Optimization in Special Populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. PKC Signaling Regulates Drug Resistance of the Fungal Pathogen Candida albicans via Circuitry Comprised of Mkc1, Calcineurin, and Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Frontiers | The Fungal Cell Wall: Candida, Cryptococcus, and Aspergillus Species [frontiersin.org]

- 28. journals.asm.org [journals.asm.org]

- 29. The Fungal Cell Wall: Structure, Biosynthesis, and Function - PMC [pmc.ncbi.nlm.nih.gov]

The Core Biological Activity of Cyclic Lipopeptide Antifungals: A Technical Guide

Cyclic lipopeptides (CLPs) represent a crucial class of antimicrobial compounds with significant activity against a wide range of pathogenic fungi. Their unique amphipathic structure, typically consisting of a hydrophilic peptide ring linked to a hydrophobic fatty acid tail, underpins their diverse mechanisms of action and therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of these compounds, focusing on their mechanisms of action, quantitative antifungal efficacy, and the experimental protocols used for their evaluation. This guide is intended for researchers, scientists, and drug development professionals working in the field of antifungal discovery and development.

Mechanisms of Action: Targeting Fungal Integrity

The antifungal activity of cyclic lipopeptides is primarily achieved through two distinct mechanisms: the inhibition of cell wall biosynthesis and the disruption of cell membrane integrity.

Inhibition of β-(1,3)-D-Glucan Synthesis by Echinocandins

The echinocandin class of cyclic lipopeptides, which includes prominent drugs like caspofungin, micafungin, and anidulafungin, targets the fungal cell wall.[1][2][3][4] They act as non-competitive inhibitors of the enzyme β-(1,3)-D-glucan synthase.[1][3][5] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a vital polysaccharide that constitutes the primary structural component of the fungal cell wall, providing it with shape and mechanical strength.[1] The inhibition of this enzyme depletes glucan in the cell wall, severely compromising its integrity. This leads to osmotic instability and cell lysis, resulting in a fungicidal effect against most Candida species and a fungistatic effect (inhibition of growth) against Aspergillus species.[3][6][7] Notably, mammalian cells lack a cell wall and the β-(1,3)-D-glucan synthase enzyme, which accounts for the selective toxicity of echinocandins towards fungal cells.[3]

Membrane Disruption by Bacterial and Cyanobacterial CLPs